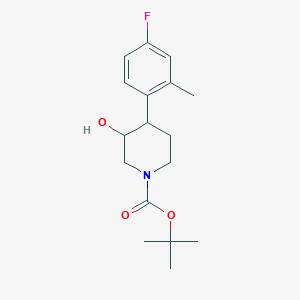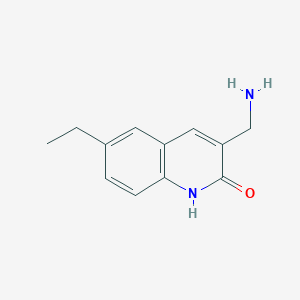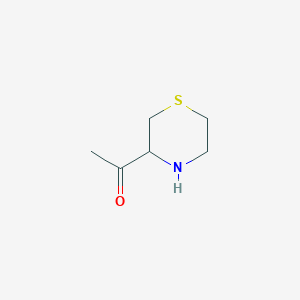![molecular formula C14H16FNO B13165724 4-(3-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13165724.png)
4-(3-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorophenyl)-2-azaspiro[44]nonan-1-one is a spirocyclic compound characterized by a unique structure that includes a fluorophenyl group and an azaspiro nonane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzylamine with a suitable cyclic ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and various substituted spirocyclic compounds .
Scientific Research Applications
4-(3-Fluorophenyl)-2-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one: Shares a similar spirocyclic structure but with different substituents.
3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one: Another spirocyclic compound with bromine and fluorine substituents.
Uniqueness
4-(3-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one is unique due to its specific fluorophenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H16FNO |
|---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-2-azaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C14H16FNO/c15-11-5-3-4-10(8-11)12-9-16-13(17)14(12)6-1-2-7-14/h3-5,8,12H,1-2,6-7,9H2,(H,16,17) |
InChI Key |
QISOWFGCWWCCGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(CNC2=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol](/img/structure/B13165643.png)
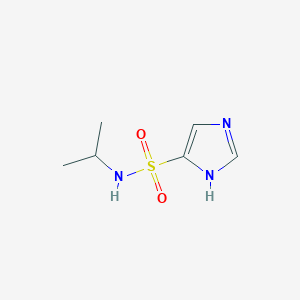

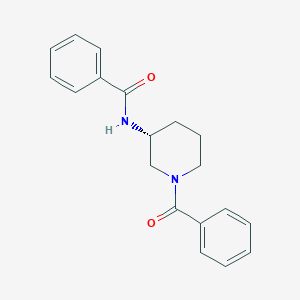
methanol](/img/structure/B13165657.png)
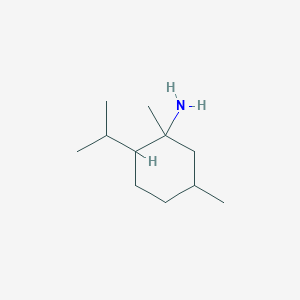
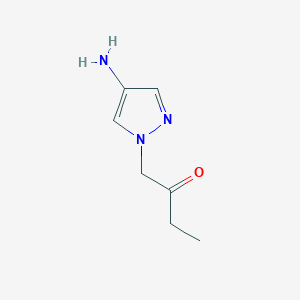
![3-Oxo-3',6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13165676.png)
